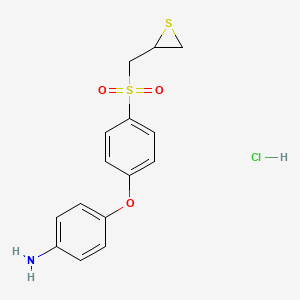
ND-322 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ND-322 hydrochloride (ND-322 HCl) is a selective inhibitor of membrane type-1 matrix metalloproteinase (MT1-MMP) and matrix metalloproteinase-2 (MMP2). This compound has shown significant potential in reducing melanoma cell growth, migration, and invasion in vitro .
Vorbereitungsmethoden
The synthesis of ND-322 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
ND-322 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ND-322 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving matrix metalloproteinases.
Biology: Investigated for its effects on cell growth, migration, and invasion, particularly in melanoma cells.
Medicine: Explored for its potential therapeutic applications in cancer treatment, especially melanoma.
Industry: Utilized in the development of new drugs and therapeutic agents targeting matrix metalloproteinases .
Wirkmechanismus
ND-322 hydrochloride exerts its effects by selectively inhibiting MT1-MMP and MMP2. These enzymes play crucial roles in the degradation of the extracellular matrix, which is essential for tumor growth and metastasis. By inhibiting these enzymes, ND-322 hydrochloride reduces melanoma tumor growth and delays metastatic dissemination. The molecular targets and pathways involved include the inhibition of proteolytic activity and the subsequent reduction in cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
ND-322 hydrochloride is unique in its selective inhibition of MT1-MMP and MMP2. Similar compounds include:
Doxycycline: A broad-spectrum metalloproteinase inhibitor with antibacterial and antitumor activity.
Batimastat: A synthetic inhibitor of matrix metalloproteinases used in cancer research.
Marimastat: Another synthetic inhibitor of matrix metalloproteinases with potential therapeutic applications in cancer treatment.
Compared to these compounds, ND-322 hydrochloride offers higher selectivity and potency in inhibiting MT1-MMP and MMP2, making it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H16ClNO3S2 |
|---|---|
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]aniline;hydrochloride |
InChI |
InChI=1S/C15H15NO3S2.ClH/c16-11-1-3-12(4-2-11)19-13-5-7-15(8-6-13)21(17,18)10-14-9-20-14;/h1-8,14H,9-10,16H2;1H |
InChI-Schlüssel |
FOCZQHBXIUOIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
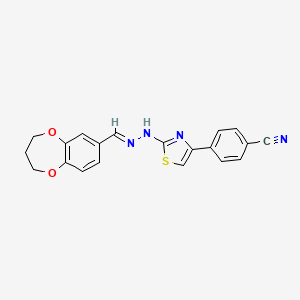
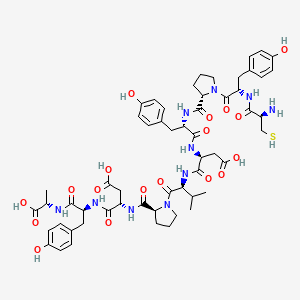
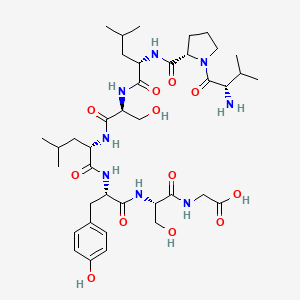
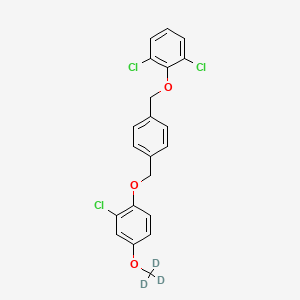
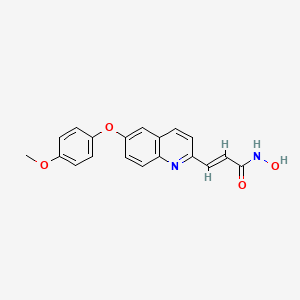
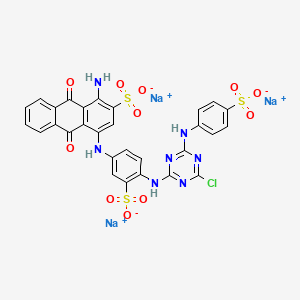
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
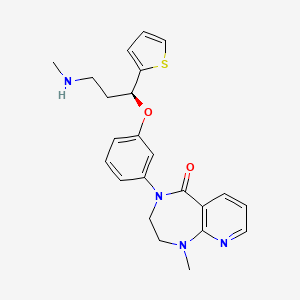
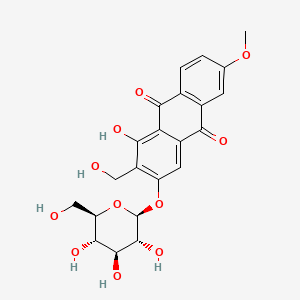
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
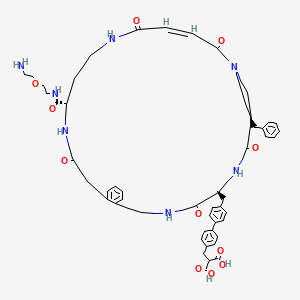
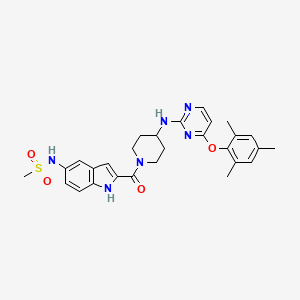
![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
